Cas no 1935912-58-5 (2-(4-chloro-3-methoxyphenyl)-2-oxoacetic acid)

2-(4-chloro-3-methoxyphenyl)-2-oxoacetic acid is a versatile organic compound known for its unique structure and potential applications in pharmaceuticals and agrochemicals. This compound exhibits excellent stability and is characterized by its strong affinity for certain biological targets, making it a valuable tool in drug discovery. Its chloro and methoxy substituents enhance its solubility and reactivity, facilitating the development of novel therapeutic agents.
2-(4-chloro-3-methoxyphenyl)-2-oxoacetic acid structure
1935912-58-5 structure
Product name:2-(4-chloro-3-methoxyphenyl)-2-oxoacetic acid
CAS No:1935912-58-5
MF:C9H7ClO4
Molecular Weight:214.60248208046
CID:5905333
PubChem ID:131014896

2-(4-chloro-3-methoxyphenyl)-2-oxoacetic acid 化学的及び物理的性質

名前と識別子

    • 2-(4-chloro-3-methoxyphenyl)-2-oxoacetic acid
    • SCHEMBL21501292
    • 1935912-58-5
    • EN300-1975136
    • インチ: 1S/C9H7ClO4/c1-14-7-4-5(2-3-6(7)10)8(11)9(12)13/h2-4H,1H3,(H,12,13)
    • InChIKey: PVGPWKWHWJNSOT-UHFFFAOYSA-N
    • SMILES: C(C1C=CC(=C(C=1)OC)Cl)(=O)C(=O)O

計算された属性

  • 精确分子量: 214.0032864g/mol
  • 同位素质量: 214.0032864g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 241
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 63.6Ų
  • XLogP3: 1.9

2-(4-chloro-3-methoxyphenyl)-2-oxoacetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1975136-0.25g
2-(4-chloro-3-methoxyphenyl)-2-oxoacetic acid
1935912-58-5
0.25g
$708.0 2023-09-16
Enamine
EN300-1975136-0.5g
2-(4-chloro-3-methoxyphenyl)-2-oxoacetic acid
1935912-58-5
0.5g
$739.0 2023-09-16
Enamine
EN300-1975136-10g
2-(4-chloro-3-methoxyphenyl)-2-oxoacetic acid
1935912-58-5
10g
$3315.0 2023-09-16
Enamine
EN300-1975136-1.0g
2-(4-chloro-3-methoxyphenyl)-2-oxoacetic acid
1935912-58-5
1g
$914.0 2023-05-26
Enamine
EN300-1975136-0.05g
2-(4-chloro-3-methoxyphenyl)-2-oxoacetic acid
1935912-58-5
0.05g
$647.0 2023-09-16
Enamine
EN300-1975136-5.0g
2-(4-chloro-3-methoxyphenyl)-2-oxoacetic acid
1935912-58-5
5g
$2650.0 2023-05-26
Enamine
EN300-1975136-10.0g
2-(4-chloro-3-methoxyphenyl)-2-oxoacetic acid
1935912-58-5
10g
$3929.0 2023-05-26
Enamine
EN300-1975136-0.1g
2-(4-chloro-3-methoxyphenyl)-2-oxoacetic acid
1935912-58-5
0.1g
$678.0 2023-09-16
Enamine
EN300-1975136-2.5g
2-(4-chloro-3-methoxyphenyl)-2-oxoacetic acid
1935912-58-5
2.5g
$1509.0 2023-09-16
Enamine
EN300-1975136-5g
2-(4-chloro-3-methoxyphenyl)-2-oxoacetic acid
1935912-58-5
5g
$2235.0 2023-09-16

2-(4-chloro-3-methoxyphenyl)-2-oxoacetic acid 関連文献

2-(4-chloro-3-methoxyphenyl)-2-oxoacetic acidに関する追加情報

Introduction to 2-(4-chloro-3-methoxyphenyl)-2-oxoacetic acid (CAS No. 1935912-58-5)

2-(4-chloro-3-methoxyphenyl)-2-oxoacetic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1935912-58-5, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a unique structural framework with a 4-chloro-3-methoxyphenyl substituent and a 2-oxoacetic acid core, has garnered attention due to its potential applications in medicinal chemistry and drug discovery. The presence of both electron-withdrawing and electron-donating groups in its aromatic ring system imparts distinct reactivity, making it a valuable intermediate in the synthesis of more complex bioactive molecules.

The 2-oxoacetic acid moiety, also known as pyruvic acid derivative, is a key functional group that contributes to the compound's versatility. This moiety is well-documented for its role in various metabolic pathways and has been extensively studied for its pharmacological properties. The combination of this moiety with the 4-chloro-3-methoxyphenyl group creates a scaffold that is amenable to further functionalization, enabling the development of novel therapeutic agents targeting diverse biological pathways.

In recent years, there has been a growing interest in exploring the pharmacological potential of compounds containing the 4-chloro-3-methoxyphenyl motif. This structural feature is frequently encountered in biologically active molecules, particularly in kinase inhibitors and anti-inflammatory agents. The chlorine atom at the para position enhances lipophilicity and metabolic stability, while the methoxy group at the meta position modulates electronic properties, influencing binding affinity to biological targets. Such structural attributes make 2-(4-chloro-3-methoxyphenyl)-2-oxoacetic acid a promising candidate for further investigation.

Current research in medicinal chemistry increasingly emphasizes the importance of sustainable and efficient synthetic methodologies. The synthesis of 2-(4-chloro-3-methoxyphenyl)-2-oxoacetic acid exemplifies these trends, as it can be prepared through multi-step organic transformations that highlight modern synthetic strategies such as cross-coupling reactions, palladium catalysis, and green chemistry principles. These approaches not only improve yield and purity but also minimize waste generation, aligning with global efforts toward environmentally responsible chemical manufacturing.

The compound's relevance extends to its utility as a building block in the synthesis of heterocyclic derivatives. Heterocycles are ubiquitous in pharmaceuticals due to their ability to mimic natural products and interact favorably with biological macromolecules. By incorporating the 2-oxoacetic acid core into a heterocyclic system, researchers can generate novel scaffolds with enhanced binding properties. For instance, fused pyridine or quinoline rings can be constructed by functionalizing the reactive sites of this compound, leading to potential drug candidates with improved pharmacokinetic profiles.

Advances in computational chemistry have further accelerated the exploration of 2-(4-chloro-3-methoxyphenyl)-2-oxoacetic acid's therapeutic potential. Molecular modeling techniques allow researchers to predict binding interactions between this compound and various biological targets with high precision. Such simulations guide experimental design by identifying key residues for optimization and by ranking analogs based on predicted potency. This synergy between experimental synthesis and computational analysis exemplifies modern drug discovery paradigms.

Notably, derivatives of this compound have been investigated for their roles in modulating inflammatory pathways. The 4-chloro-3-methoxyphenyl group is known to interfere with signal transduction cascades involved in inflammation, making it a valuable scaffold for developing anti-inflammatory drugs. Preclinical studies have demonstrated that certain analogs exhibit significant inhibitory activity against enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are pivotal in inflammatory responses. While further research is needed to fully elucidate their mechanism of action, these findings underscore the compound's promise as an anti-inflammatory agent.

The versatility of 2-(4-chloro-3-methoxyphenyl)-2-oxoacetic acid also extends to its role as a chiral building block. Enantioselective synthesis allows for the preparation of enantiomerically pure forms, which are critical for drugs where stereochemistry dictates efficacy or toxicity. Techniques such as asymmetric hydrogenation or chiral auxiliaries can be employed to access these enantiomers, providing access to libraries of stereoisomers for pharmacological screening.

In conclusion, 2-(4-chloro-3-methoxyphenyl)-2-oxoacetic acid (CAS No. 1935912-58-5) represents a compelling target for medicinal chemists due to its structural features and synthetic tractability. Its combination of an electron-deficient aromatic ring system with a biochemically relevant acetoacetate moiety positions it as a versatile intermediate for drug discovery. Ongoing research into its derivatives continues to uncover novel therapeutic applications, particularly in anti-inflammatory and anticancer fields. As synthetic methodologies evolve and computational tools become more sophisticated, compounds like this will undoubtedly play an increasingly important role in developing next-generation therapeutics.

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